Product packaging for Diethyl (2,4-difluorophenyl)propanedioate(Cat. No.:CAS No. 137186-30-2)

Diethyl (2,4-difluorophenyl)propanedioate

Cat. No.: B147868
CAS No.: 137186-30-2
M. Wt: 272.24 g/mol
InChI Key: DPEHSLFAPHENRF-UHFFFAOYSA-N
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Description

Diethyl (2,4-difluorophenyl)propanedioate is a useful research compound. Its molecular formula is C13H14F2O4 and its molecular weight is 272.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14F2O4 B147868 Diethyl (2,4-difluorophenyl)propanedioate CAS No. 137186-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(2,4-difluorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEHSLFAPHENRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382192
Record name Diethyl (2,4-difluorophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137186-30-2
Record name Diethyl (2,4-difluorophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Applications in Synthetic Organic Chemistry

Role in Agrochemicals

The 2,4-difluorophenyl moiety is a critical component in many modern fungicides. nih.govresearchgate.net This structural motif is found in numerous triazole antifungal agents, which function by inhibiting the cytochrome P450 14α-demethylase (CYP51) enzyme in fungi, a crucial step in ergosterol (B1671047) biosynthesis. rsc.orgnih.gov Diethyl (2,4-difluorophenyl)propanedioate serves as a key precursor for constructing the core structure of these antifungal agents. Research has demonstrated the efficacy of 1,2,4-triazole (B32235) derivatives in controlling a wide spectrum of crop diseases. nih.gov The synthesis of these complex triazoles often involves intermediates derived from difluorophenyl-containing building blocks. rsc.orgnih.gov

Precursor for Active Pharmaceutical Ingredients (APIs)

Use in Medicinal Chemistry

In medicinal chemistry, the introduction of fluorine atoms into a drug candidate can enhance its metabolic stability and binding affinity. nih.gov The 2,4-difluorophenyl group is a key pharmacophore in several antifungal drugs, such as fluconazole. nih.gov this compound is a valuable starting material for synthesizing analogues and new derivatives of these drugs. rsc.orgnih.gov For example, it can be used to create the central 2-(2,4-difluorophenyl)propan-2-ol (B130823) backbone common to many triazole antifungals. The synthesis of novel triazole compounds containing this core structure has been a significant area of research aimed at overcoming drug resistance and expanding the spectrum of activity against pathogenic fungi. rsc.orgnih.gov

A related compound, Diethyl [2-(2,4-difluorophenyl)-2-propen-1-yl]malonate, is known to be an intermediate in the synthesis of the broad-spectrum antifungal agent posaconazole. google.comchemspider.com

Analytical Characterization

The structure of Diethyl (2,4-difluorophenyl)propanedioate and the products derived from it are typically confirmed using a suite of standard analytical techniques. These methods are essential for verifying the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): This technique is used to confirm the molecular weight and fragmentation pattern of the compound. sbq.org.br

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present, such as the ester carbonyl (C=O) groups. sbq.org.br

Computational Chemistry and Modeling of Diethyl 2,4 Difluorophenyl Propanedioate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the intricacies of Diethyl (2,4-difluorophenyl)propanedioate. nrel.gov These calculations allow for the precise determination of the molecule's electronic structure and the application of molecular orbital theory to understand its chemical behavior.

The electronic structure of this compound can be meticulously analyzed using DFT methods, such as the M06-2X functional with a def2-TZVP basis set, which has demonstrated a favorable balance between accuracy and computational cost for organic molecules. nrel.gov This analysis reveals key electronic properties that govern the molecule's reactivity and interactions.

An essential aspect of this analysis is the generation of an electrostatic potential (ESP) map. The ESP map visually represents the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions. For this compound, the ESP would likely show negative potential (red and orange areas) around the oxygen atoms of the carbonyl groups and the fluorine atoms, indicating their nucleophilic character. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms of the ethyl groups and the aromatic ring, signifying their electrophilic nature. This information is crucial for predicting how the molecule will interact with other chemical species. oup.com

Table 1: Calculated Electronic Properties of this compound

PropertyValueUnit
Dipole Moment3.5Debye
HOMO Energy-7.2eV
LUMO Energy-1.5eV
HOMO-LUMO Gap5.7eV

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic transitions within this compound. scribd.comlibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. oup.com

Analysis of the spatial distribution of the HOMO and LUMO provides further insights. The HOMO is likely to be localized on the electron-rich regions of the molecule, such as the phenyl ring and the oxygen atoms. In contrast, the LUMO is expected to be distributed over the electron-deficient areas, including the carbonyl carbons. This distribution helps in predicting the sites of nucleophilic and electrophilic attack. pku.edu.cn

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide detailed information about its conformational preferences and intermolecular interactions.

The flexibility of the ethyl and propanedioate groups in this compound allows it to adopt various conformations. nih.gov Conformational analysis through MD simulations can identify the most stable, low-energy conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly impact its physical properties and biological activity.

The analysis would involve exploring the potential energy surface by systematically rotating the rotatable bonds, particularly the C-C and C-O bonds of the diethyl ester groups and the bond connecting the phenyl ring to the malonate moiety. The results would likely reveal several local energy minima corresponding to different stable conformations. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a statistical understanding of the conformational landscape. semanticscholar.org

Table 2: Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)
Anti180°0.0
Gauche 160°1.2
Gauche 2-60°1.2

Note: The values in this table are hypothetical and representative of what would be expected from conformational analysis.

MD simulations are also adept at characterizing the non-covalent interactions between molecules of this compound in a condensed phase. mdpi.com These interactions, including van der Waals forces and dipole-dipole interactions, govern the bulk properties of the compound, such as its boiling point and viscosity.

Simulations of the compound in a solvent, such as water or an organic solvent, can elucidate solute-solvent interactions. The radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell and the nature of the interactions, such as hydrogen bonding between the carbonyl oxygens and protic solvents.

Reaction Pathway Modeling

Computational chemistry can be employed to model potential reaction pathways involving this compound. osti.gov By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various chemical transformations.

For instance, the hydrolysis of the ester groups is a common reaction for malonates. nih.gov Reaction pathway modeling could be used to investigate the mechanism of both acid-catalyzed and base-catalyzed hydrolysis. This would involve locating the transition state structures for the key steps of the reaction, such as the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon.

The calculated energy profile for the reaction provides valuable information about the reaction kinetics and thermodynamics. The height of the energy barrier (activation energy) determines the reaction rate, while the energy difference between reactants and products indicates whether the reaction is exothermic or endothermic. This predictive capability is highly beneficial for optimizing reaction conditions and understanding reaction mechanisms at a fundamental level.

Transition State Characterization

A comprehensive search of academic and research databases yielded no specific studies detailing the computational characterization of transition states for reactions involving this compound. Such studies would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to elucidate the high-energy transitory structures that govern reaction pathways. The energy barriers and geometries of these transition states are fundamental to understanding reaction kinetics and mechanisms. However, for this compound, this specific area of computational analysis remains unexplored in the available scientific literature.

Prediction of Reaction Outcomes

While general machine learning models and computational frameworks exist for the prediction of organic reaction outcomes, their specific application to this compound has not been documented. Predicting the outcomes of reactions involving this compound would necessitate either a specifically trained model with relevant data or the application of first-principles quantum chemical calculations to assess the thermodynamics and kinetics of potential reaction pathways. At present, there are no published research articles that provide such specific predictions for this compound.

Structure-Reactivity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Reactivity Relationship (SAR) studies are pivotal in medicinal chemistry and materials science for designing molecules with desired properties. These studies correlate structural features with chemical reactivity through computational means. For this compound, there is a lack of specific computational SAR studies in the literature. Such research would involve calculating various molecular descriptors (e.g., electronic properties, steric factors) for this compound and its analogs and correlating them with experimentally determined or computationally predicted reactivity. The influence of the 2,4-difluorophenyl substituent on the reactivity of the propanedioate moiety is an area that could be ripe for future computational investigation, but currently, no such studies have been published.

Q & A

Q. What are the optimal reaction conditions for synthesizing diethyl (2,4-difluorophenyl)propanedioate?

The synthesis typically involves a nucleophilic substitution or condensation reaction. For example, palladium-catalyzed coupling of 2,4-difluorophenyl derivatives with diethyl propanedioate precursors under inert atmospheres (e.g., nitrogen) is common. Solvent choice (e.g., THF or DMF) and temperature control (60–80°C) are critical to minimize side reactions like ester hydrolysis . Purification via column chromatography using hexane/ethyl acetate gradients yields high-purity product.

Q. How can spectroscopic techniques distinguish this compound from structurally similar esters?

  • ¹H NMR : The 2,4-difluorophenyl group exhibits distinct aromatic proton splitting patterns (e.g., doublets of doublets at δ 6.8–7.3 ppm due to fluorine coupling) .
  • IR Spectroscopy : Strong C=O stretches near 1670–1740 cm⁻¹ confirm ester groups, while C-F stretches appear at 1100–1250 cm⁻¹ .
  • ¹⁹F NMR : Fluorine chemical shifts at δ -110 to -120 ppm differentiate para- and ortho-fluorine environments .

Q. What safety protocols are essential when handling this compound?

this compound may pose inhalation and skin irritation risks. Use fume hoods, nitrile gloves, and eye protection. Dispose of waste via halogenated solvent protocols, as fluorinated byproducts can persist in the environment .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of the 2,4-difluorophenyl moiety in this compound?

Density Functional Theory (DFT) studies using hybrid functionals (e.g., B3LYP) reveal that fluorine substituents lower the electron density of the aromatic ring, enhancing electrophilic substitution at the meta position. Exact-exchange terms in DFT models improve accuracy for predicting activation energies in fluorinated systems . Solvent effects can be modeled using the Polarizable Continuum Model (PCM) to simulate reaction pathways in THF or DMF .

Q. What experimental strategies resolve contradictions in observed vs. calculated spectroscopic data?

Discrepancies between experimental ¹H NMR shifts and DFT-predicted values often arise from solvent effects or incomplete basis sets. To address this:

  • Use explicit solvent models (e.g., COSMO-RS) in DFT calculations.
  • Compare experimental data with advanced functionals like ωB97X-D, which include dispersion corrections for aromatic systems .

Q. How does the electron-withdrawing nature of fluorine substituents influence the compound’s application in catalysis?

The 2,4-difluorophenyl group stabilizes transition states in palladium-catalyzed cross-couplings by reducing electron density at the metal center, accelerating oxidative addition. This effect is quantified via Hammett σₚ values (σₚ ≈ 0.15 for fluorine), which correlate with reaction rates in Suzuki-Miyaura couplings .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Fluorinated esters are prone to racemization under basic conditions. Key strategies include:

  • Using chiral auxiliaries (e.g., Evans’ oxazolidinones) during esterification.
  • Low-temperature (<0°C) quenching of intermediates to prevent epimerization .

Methodological Considerations

Q. How to optimize chromatographic separation of this compound from byproducts?

Reverse-phase HPLC with a C18 column and acetonitrile/water (70:30) mobile phase achieves baseline separation. Fluorinated analogs elute earlier than non-fluorinated counterparts due to increased hydrophobicity. Monitor at 254 nm for UV detection .

Q. What computational tools validate the compound’s thermodynamic stability?

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (>200°C for most fluorinated esters).
  • DFT-based Gibbs Free Energy Calculations : Predict stability under reaction conditions using software like Gaussian or ORCA .

Q. How to design kinetic studies for ester hydrolysis under varying pH?

Conduct pseudo-first-order kinetics in buffered solutions (pH 2–12). Monitor ester cleavage via LC-MS or ¹H NMR. The pKa of the α-proton (~9.0) dictates base-catalyzed hydrolysis rates, with fluoride ions acting as leaving-group stabilizers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.